3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline
Description
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)13-15-9-12-6-1-2-7-16(12)13/h3-5,8-9H,1-2,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDLEXRNARNIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3=CC(=CC=C3)N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline involves constructing the imidazo[1,5-a]pyridine core followed by functionalization to introduce the aniline moiety. Key methods include cyclization reactions and cross-coupling strategies , often leveraging palladium-catalyzed transformations.
Introduction of the Aniline Group
The aniline substituent is introduced via cross-coupling reactions or nucleophilic substitution . The ACS publication highlights palladium-catalyzed Sonogashira coupling and Buchwald-Hartwig amination as viable approaches for similar compounds:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| Sonogashira Coupling | Alkyne-aryl bromide coupling | PdCl₂(PPh₃)₂, CuI, DIPEA, DMF, 80°C | 70–85% |
| Buchwald-Hartwig | C–N bond formation | Pd catalyst, ligand, base, toluene, reflux | 60–75% |
Example: In, ethynyltrimethylsilane and aromatic bromides undergo Sonogashira coupling to install alkynyl groups, which could be adapted for introducing aniline via protected intermediates.
Optimization and Challenges
Key challenges include regioselectivity during cyclization and compatibility of functional groups during cross-coupling. The ACS study emphasizes:
- Catalyst selection : PdCl₂(PPh₃)₂ improves efficiency in Sonogashira reactions.
- Solvent effects : DMF enhances solubility of intermediates.
- Protection/deprotection : Amino groups may require temporary protection (e.g., Boc) to prevent side reactions.
Characterization and Validation
Synthetic success is confirmed via:
- NMR spectroscopy : Aromatic proton integration and coupling patterns (e.g., δ 7.35 ppm for aniline NH₂ in DMSO-d₆).
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks matching m/z 213.1266 [C₁₃H₁₅N₃].
- HPLC Purity : >95% purity achieved via reverse-phase chromatography.
Summary of Key Findings
| Parameter | Details |
|---|---|
| Preferred Core Synthesis | Cyclization of 2-aminopyridine derivatives |
| Aniline Introduction | Sonogashira/Buchwald-Hartwig coupling |
| Catalysts | PdCl₂(PPh₃)₂, CuI |
| Solvents | DMF, toluene |
| Yield Range | 60–85% |
Note: Specific data for this compound are inferred from analogous syntheses in.
Chemical Reactions Analysis
Types of Reactions
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- and 4-Substituted Analogs
The positional isomers of this compound, such as 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline and 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline, differ in the substitution pattern of the aniline group on the imidazo-pyridine core. While the 3-substituted variant (target compound) benefits from optimal resonance stabilization due to para-amination relative to the fused ring system, the 2- and 4-substituted isomers exhibit altered electronic distributions.
| Property | 3-Substituted | 2-Substituted | 4-Substituted |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃ | C₁₃H₁₅N₃ | C₁₃H₁₅N₃ |
| Key Functional Group Position | Para to fused ring | Ortho to fused ring | Meta to fused ring |
| Steric Considerations | Minimal hindrance | Moderate hindrance | Significant hindrance |
Heterocyclic Core Variations: Imidazo[4,5-b]pyridines
Compounds like 3H-imidazo[4,5-b]pyridines (e.g., 5a-f) share a related bicyclic structure but differ in ring fusion and saturation. For instance, imidazo[4,5-b]pyridines feature a pyridine ring fused at positions 4 and 5 of the imidazole, compared to the 1,5-a fusion in the target compound. This structural distinction impacts aromaticity and electronic properties.
| Property | Imidazo[1,5-a]pyridine | Imidazo[4,5-b]pyridine |
|---|---|---|
| Ring Fusion Positions | 1,5-a | 4,5-b |
| Synthesis Method | Undisclosed (likely cyclization) | Amine + aldehyde condensation |
| Aromatic Stability | Moderate | High |
Thiophene-Containing Derivatives
Thiophene-based analogs, such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ethyl ester derivative (7b), replace the imidazo-pyridine core with a thiophene ring. These compounds exhibit distinct electronic profiles due to sulfur’s electronegativity and the presence of cyano/ester groups. Synthesis of 7a/b involves malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane, contrasting sharply with the target compound’s likely amine-based pathways .
| Property | Target Compound | Thiophene Derivative (7a) |
|---|---|---|
| Core Heteroatom | N (imidazole, pyridine) | S (thiophene) |
| Key Functional Groups | Aniline | Cyano, hydroxy, amino |
| Solubility (Predicted) | Moderate in polar solvents | High in aprotic solvents |
Biological Activity
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₉H₈N₄
- Molecular Weight : 172.19 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on imidazopyridine derivatives showed that certain modifications enhance their inhibitory effects on cancer cell proliferation. For example, specific derivatives demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines .
Kinase Inhibition
The biological activity of this compound is partly attributed to its ability to inhibit specific kinases involved in cancer progression. In particular, studies have shown that imidazopyridine derivatives can effectively compete with ATP for binding sites on kinases like Bcr-Abl and others implicated in chronic myeloid leukemia (CML) . The structure-activity relationship (SAR) studies suggest that modifications at the aniline moiety can significantly impact the potency and selectivity of these compounds.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinase Activity : Compounds of this class are known to inhibit ATP-binding sites on kinases.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest at specific phases (e.g., G1/S phase) .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline, and what key spectral features should researchers observe?
- Answer : 1H and 13C NMR spectroscopy are critical for structural confirmation. The aniline protons typically resonate between δ 6.5–7.5 ppm, while imidazo ring protons exhibit splitting patterns in COSY spectra due to coupling. IR spectroscopy identifies N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). Advanced 2D techniques like HMBC resolve ambiguities in substitution patterns, particularly for distinguishing regioisomers .
Q. What chromatographic techniques are recommended for purifying this compound, and what solvent systems show optimal separation?
- Answer : Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50% EtOAc) achieves baseline separation. Reverse-phase HPLC (C18 column) using acetonitrile/water (0.1% TFA) gradients (10–90% ACN over 20 min) removes polar impurities. TLC monitoring (Rf ~0.3 in 3:7 EtOAc/hexane) ensures reaction completion .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Answer : Store in airtight containers under argon at ≤−20°C to prevent oxidation. Use nitrile gloves and lab coats due to skin irritation risks (GHS P332+P313). Spills require absorption with vermiculite and disposal as hazardous waste under EPA guidelines. Avoid exposure to moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields for synthesizing this compound using transition metal catalysis?
- Answer : Copper(I) catalysts (e.g., CuI with 1,10-phenanthroline ligands) enhance cyclization efficiency in related imidazoheterocycles. Microwave-assisted synthesis (80–120°C, 10–30 min) reduces reaction times while maintaining >60% yields. Solvent polarity screening (DMF vs. DMSO) and base selection (NaHCO₃ vs. Et₃N) minimize byproducts .
Q. How can density functional theory (DFT) aid in predicting the reactivity of derivatives of this compound?
- Answer : Hybrid functionals (B3LYP/6-31G(d)) model frontier molecular orbitals, identifying HOMO localization on the aniline moiety for electrophilic substitution. Solvent effects (SMD continuum model) refine pathway predictions. Experimental bromination patterns at the para position validate computational results .
Q. What strategies resolve contradictory NMR data when characterizing novel derivatives?
- Answer : Variable-temperature NMR (VT-NMR) from 25°C to −40°C freezes rotamers, revealing hidden couplings. DFT-optimized structures (M06-2X/def2-TZVP) compared with NOESY correlations identify dominant conformers. Deuterated solvent effects (DMSO-d₆ vs. CDCl₃) require multiparametric analysis to resolve shielding discrepancies .
Q. How does the electronic structure of the imidazo[1,5-a]pyridine core influence catalytic applications?
- Answer : The conjugated π-system stabilizes charge-transfer intermediates, as shown by reduced HOMO-LUMO gaps (~3.5 eV) in DFT studies. This facilitates applications in photoredox catalysis, with substituents (e.g., electron-withdrawing groups) modulating redox potentials by up to 0.5 V .
Methodological Tables
Table 1: Key Spectral Data for Characterization
| Technique | Key Features | Reference |
|---|---|---|
| 1H NMR | δ 6.5–7.5 ppm (aniline protons), δ 7.8–8.2 ppm (imidazo ring protons) | |
| 13C NMR | ~150 ppm (C=N), ~120–140 ppm (aromatic carbons) | |
| IR | 3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N) |
Table 2: Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | CuI/1,10-phenanthroline | +25% vs. uncatalyzed |
| Solvent | DMF | Higher polarity improves cyclization |
| Temperature | 80°C (microwave, 20 min) | Reduces time by 70% |
| Base | NaHCO₃ | Minimizes byproduct formation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
